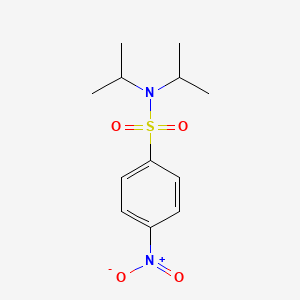

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-

Description

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- is a sulfonamide derivative featuring a benzene ring substituted with a nitro group (-NO₂) at the para position and a sulfonamide group (-SO₂NH-) where the nitrogen atom is bonded to two isopropyl (-CH(CH₃)₂) groups. This structure confers distinct electronic and steric properties:

- Isopropyl substituents: Bulky groups that increase steric hindrance, possibly reducing intermolecular interactions and solubility in polar solvents.

Properties

IUPAC Name |

4-nitro-N,N-di(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-9(2)13(10(3)4)19(17,18)12-7-5-11(6-8-12)14(15)16/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPKFNWLTCFFNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403214 | |

| Record name | Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-84-6 | |

| Record name | Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- typically involves the reaction of benzenesulfonyl chloride with diisopropylamine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The nitro group is introduced through nitration of the resulting sulfonamide using a mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

In industrial settings, the production of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- is often carried out in large-scale reactors with precise control over temperature and reaction conditions. Continuous-flow synthesis methods have been developed to enhance the efficiency and yield of the compound. These methods involve the use of microreactors and catalysts to facilitate the reaction and minimize byproduct formation .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of various substituted sulfonamides.

Hydrolysis: Formation of benzenesulfonic acid and diisopropylamine.

Scientific Research Applications

Medicinal Chemistry

Benzenesulfonamides have been extensively studied for their biological activities. The 4-nitro derivative has shown promising results in several areas:

- Antimicrobial Activity : Studies indicate that derivatives of benzenesulfonamides exhibit significant antimicrobial effects against various bacterial strains. For instance, compounds containing the benzenesulfonamide moiety were evaluated for their efficacy against Staphylococcus aureus and Escherichia coli, demonstrating comparable activity to standard antibiotics .

- Antiviral Properties : Recent research has highlighted the potential of benzenesulfonamide derivatives as HIV-1 capsid inhibitors. In a study involving synthesized compounds derived from 4-nitro-N,N-bis(1-methylethyl)benzenesulfonamide, several showed sub-micromolar levels of antiviral activity, indicating their potential as leads for further drug development against HIV .

Chemical Biology

The compound's ability to act as a building block in the synthesis of more complex molecules makes it valuable in chemical biology:

- Structure-Activity Relationship (SAR) Studies : The nitro group allows for modifications that can enhance biological activity or selectivity. Research has focused on how different substitutions on the benzene ring affect the compound's interaction with biological targets .

Materials Science

Benzenesulfonamides are also being explored for their utility in materials science:

- Polymer Chemistry : The sulfonamide group can impart desirable properties such as thermal stability and solubility in polymers. Research is ongoing into how these compounds can be integrated into polymer matrices to enhance performance characteristics .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| N,N-bis(1-methylethyl)-4-nitro | 32.6 | Staphylococcus aureus |

| N,N-bis(1-methylethyl)-3-nitro | 47.5 | Escherichia coli |

Table 2: Antiviral Activity Against HIV-1

| Compound ID | EC50 (μM) | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|---|

| 11l | 0.21 | 0.031 | 851.48 |

| PF-74 | 0.87 | 3.69 | 39.34 |

Case Study 1: Antiviral Screening

In a comprehensive study involving multiple benzenesulfonamide derivatives, researchers synthesized several compounds and screened them for antiviral activity against HIV-1. The most potent compound exhibited an EC50 value significantly lower than that of existing antiviral agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of various benzenesulfonamides against clinically relevant pathogens. The results indicated that modifications at the para position significantly enhanced antibacterial activity, underscoring the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. The nitro group can also participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their substituent differences are summarized below:

Key Observations:

Electronic Effects: The nitro group in the target compound contrasts with methyl (electron-donating) or azide (neutral) substituents in analogs. This difference may alter reactivity in aromatic substitutions or redox reactions . EWGs like -NO₂ could stabilize negative charges in intermediates, facilitating nucleophilic aromatic substitution (unlike methyl groups in CAS 4809-56-7) .

Steric Effects :

- The diisopropyl groups on the sulfonamide nitrogen introduce greater steric bulk compared to phenylethyl (CAS 4809-56-7) or azidoalkyl () substituents. This may hinder crystallization or intermolecular interactions, impacting applications in crystal engineering .

Functional Group Utility :

- Azide-containing analogs (e.g., ) are tailored for click chemistry, while diphenylethane-bis-sulfonamides (CAS 170709-41-8) serve as ligands or catalysts. The nitro group in the target compound could be reduced to an amine (-NH₂), enabling further functionalization .

Physicochemical and Pharmacological Profiles

- Solubility : The nitro group and diisopropyl substituents likely reduce aqueous solubility compared to methyl- or azide-containing analogs .

- Stability : Nitro groups are generally stable under ambient conditions but may decompose under strong reducing or acidic environments.

- Pharmacology: Unlike the psychoactive DiPT (), benzenesulfonamides are typically used as intermediates or enzyme inhibitors (e.g., carbonic anhydrase). No direct pharmacological data exist for the target compound .

Biological Activity

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- (CAS Number: 89840-84-6) is an organic compound within the sulfonamide class, notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide group with two isopropyl substituents and a nitro group at the para position. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro- exhibits its biological effects primarily through enzyme inhibition. It can bind to the active or allosteric sites of enzymes, preventing substrate interaction. The nitro group may participate in redox reactions, generating reactive intermediates that interact with cellular components, influencing various signaling pathways and cellular processes.

Antimicrobial and Anticancer Properties

Research indicates that this compound has potential antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that benzenesulfonamide derivatives can inhibit bacterial growth, with some derivatives demonstrating significant activity against various pathogens.

- Anticancer Activity : In vitro studies have reported that benzenesulfonamide derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, one study highlighted that a derivative showed an IC50 value in micromolar concentrations against human breast adenocarcinoma (MCF-7) cells .

Data Table: Biological Activity Summary

Case Studies

- Study on Anti-GBM Activity : A benzenesulfonamide analog showed promising results in inhibiting glioblastoma cell growth, indicating its potential as a therapeutic agent in treating aggressive brain tumors. The study reported a dose-dependent inhibition of cell proliferation .

- Synthesis and Evaluation of Derivatives : Research focused on synthesizing new benzenesulfonamide derivatives demonstrated enhanced biological activity compared to the parent compound. These derivatives were evaluated against multiple cancer cell lines, showing improved potency and selectivity .

- Mechanistic Insights : Investigations into the mechanism revealed that some derivatives induce apoptosis in cancer cells through receptor tyrosine kinase interactions, suggesting a targeted approach in cancer therapy .

Q & A

Q. What are the key synthetic routes for Benzenesulfonamide, N,N-bis(1-methylethyl)-4-nitro-?

The synthesis involves multi-step organic reactions, starting with sulfonation of benzene to form benzenesulfonyl chloride. Subsequent steps include alkylation with isopropyl groups and nitration at the para position. Critical reaction conditions (e.g., temperature, catalysts, solvent systems) must be optimized to avoid side products like over-nitrated derivatives or incomplete alkylation. Characterization via NMR and NMR is essential to confirm the substitution pattern and purity .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The nitro group at the para position is a strong electron-withdrawing group, directing incoming electrophiles to the meta position. This reactivity is critical in designing derivatives for applications like enzyme inhibitors or antimicrobial agents. Computational studies (e.g., DFT calculations) can predict regioselectivity, validated experimentally using halogenation or sulfonation reactions .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : Identifies protons on the isopropyl groups (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.5–8.1 ppm).

- IR Spectroscopy : Confirms sulfonamide (S=O stretching at 1150–1350 cm) and nitro (N=O stretching at 1520 cm) functional groups.

- Mass Spectrometry : Molecular ion peak at m/z ~338 (CHNOS) with fragmentation patterns reflecting loss of isopropyl or nitro groups .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s inhibitory activity against dihydropteroate synthase?

The sulfonamide moiety acts as a substrate analog, competing with p-aminobenzoic acid (PABA). Introducing electron-withdrawing groups (e.g., halogens) at the meta position or optimizing the isopropyl substituents can improve binding affinity. Kinetic assays (e.g., IC determination) and X-ray crystallography of enzyme-ligand complexes are used to validate modifications .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data?

Discrepancies in MIC values against E. coli or S. aureus may arise from variations in bacterial strains, assay conditions (e.g., pH, nutrient availability), or compound purity. Standardized protocols (CLSI guidelines) and dose-response studies with controlled variables (e.g., solvent effects) are recommended. Synergy studies with existing antibiotics (e.g., β-lactams) can clarify mechanistic interactions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins, while QSAR models correlate substituent effects with solubility, logP, and bioavailability. ADMETox profiling identifies metabolic liabilities (e.g., cytochrome P450 interactions) for rational optimization .

Methodological Recommendations

- Crystallography : Use SHELX programs for refining crystal structures, especially for high-resolution data or twinned crystals .

- Spectral Analysis : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .

- Biological Assays : Include positive controls (e.g., sulfamethoxazole for antimicrobial tests) and validate results across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.